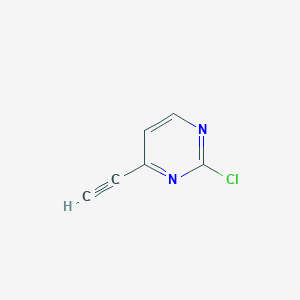

2-Chloro-4-ethynylpyrimidine

Descripción

Significance and Research Context in Organic Chemistry

The significance of 2-chloro-4-ethynylpyrimidine lies in its bifunctional nature. The chlorine atom at the 2-position and the ethynyl (B1212043) group at the 4-position of the pyrimidine (B1678525) ring serve as handles for a variety of chemical transformations. The pyrimidine core itself is a privileged scaffold, frequently found in biologically active compounds and functional materials. Pyrimidine derivatives are integral to the development of pharmaceuticals, including antiviral and anticancer agents. nordmann.global

The presence of two distinct reactive sites allows for sequential and selective functionalization. The chlorine atom is susceptible to nucleophilic substitution, while the terminal alkyne is a key participant in numerous coupling reactions and cycloadditions. This dual reactivity enables chemists to construct diverse molecular architectures with a high degree of control. Research has explored its use in creating complex heterocyclic systems and as an intermediate in the synthesis of targeted molecules. google.comgoogle.comiucr.org

Overview of Research Trajectories for Chemical Transformations

Research involving this compound has primarily focused on exploiting its reactive sites to build molecular complexity. Key research trajectories include:

Cross-Coupling Reactions: The terminal alkyne readily participates in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Stille couplings, to form new carbon-carbon bonds. beilstein-journals.orgmdpi.comorganic-chemistry.org

Click Chemistry: The ethynyl group is an ideal partner for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry," enabling the efficient formation of triazole-containing compounds. dovepress.comlumiprobe.com

Nucleophilic Substitution: The chloro group at the 2-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. enaminestore.comrsc.org

Cyclization Reactions: The strategic placement of reactive groups allows for intramolecular reactions, leading to the formation of fused heterocyclic systems. sioc-journal.cnscispace.com

These research avenues have demonstrated the compound's utility in generating diverse chemical libraries and synthesizing targeted molecules with potential applications in medicinal chemistry and materials science.

Chemical Transformations of this compound

The reactivity of this compound has been extensively explored through various chemical transformations, showcasing its versatility as a synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and this compound is an excellent substrate for these reactions, primarily through its terminal alkyne functionality.

Sonogashira Coupling

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, the alkyne group readily couples with various halides. For instance, the reaction of 2,4-dichloropyrimidine (B19661) with a protected acetylene (B1199291) via a Sonogashira reaction has been shown to selectively yield the C4-alkynylated product. google.com This highlights the differential reactivity of the positions on the pyrimidine ring. The reaction is typically carried out under mild conditions using a palladium catalyst and a copper(I) co-catalyst. libretexts.org

| Reactants | Catalyst System | Product | Reference |

| 2,4-Dichloropyrimidine, 1-ethynyl-4-fluorobenzene | Pd catalyst | 2-Chloro-4-((4-fluorophenyl)ethynyl)pyrimidine | google.com |

| 2-Chloro-5-iodopyrimidine, MEBYNOL | Pd(PPh₃)₂(Cl)₂, CuI, PPh₃ | 2-Chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine | iucr.org |

| 2,4-Dichloroquinazoline, Terminal alkynes | Pd(PPh₃)₄, CuI | 4-Alkynyl-2-chloroquinazolines | nih.gov |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.org While the ethynyl group is not directly involved, the chloro-substituent on the pyrimidine ring can participate in Suzuki-Miyaura couplings. Studies on 2,4-dichloropyrimidines have shown that C4-substituted pyrimidines can be synthesized efficiently through microwave-assisted Suzuki coupling with aryl and heteroaryl boronic acids. mdpi.com The choice of ligand can be crucial in controlling the regioselectivity of the coupling reaction, with some ligands favoring reaction at the C4 position over the C2 position. nih.gov

| Reactants | Catalyst/Ligand | Product | Reference |

| 2,4-Dichloropyrimidine, Phenylboronic acid | Pd catalyst | 2-Chloro-4-phenylpyrimidine | mdpi.com |

| 2,4-Dichloropyridines, Organoboron reagents | Pd/SIPr | C4-coupled products | nih.gov |

Stille Coupling

The Stille coupling reaction pairs an organotin compound with an organohalide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the chloro group of this compound can act as the halide partner. The reaction is valued for its tolerance of a wide range of functional groups and is often used in the synthesis of complex molecules. mdpi.com While specific examples detailing the Stille coupling of this compound are less common in the searched literature, the general reactivity of chloropyrimidines in such reactions is well-established.

Click Chemistry: Azide-Alkyne Cycloadditions

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. tcichemicals.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example and a key application for this compound. lumiprobe.com

The terminal alkyne of this compound reacts efficiently with various organic azides in the presence of a copper(I) catalyst to form stable 1,4-disubstituted 1,2,3-triazole rings. This reaction has been utilized to synthesize a series of 2-anilino-4-triazolylpyrimidine derivatives. dovepress.com The reaction proceeds under mild conditions, often at room temperature in a mixture of solvents like THF and water, with a copper source such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. dovepress.com

| Alkyne | Azide (B81097) | Catalyst System | Product Type | Reference |

| This compound derivative | Alkyl azide | CuSO₄·5H₂O, Sodium ascorbate | 2-Chloro-4-(1,2,3-triazol-4-yl)pyrimidine derivative | dovepress.com |

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). enaminestore.com This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride, providing a straightforward method to introduce diverse functionalities at this position. rsc.org For example, reacting 2,4-dichloropyrimidine with tert-butylamine (B42293) has been shown to lead to substitution at the C2 position, although selectivity can be an issue. google.com The reactivity of chloropyrimidines towards nucleophiles is a well-established principle in heterocyclic chemistry. uoanbar.edu.iq

Cyclization Reactions

The presence of both an ethynyl and a chloro group on the same pyrimidine scaffold opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems. While specific examples of cyclization starting directly from this compound were not prominent in the search results, the general strategy of using functionalized pyrimidines for cyclization is a known synthetic route. sioc-journal.cnresearchgate.net For instance, derivatives of ethynylpyrimidines can undergo cyclization under acidic conditions to form benzo[f]quinazolines. researchgate.net Such transformations are valuable for creating complex, polycyclic aromatic systems.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-ethynylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c1-2-5-3-4-8-6(7)9-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDNUKMWRNCQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663955 | |

| Record name | 2-Chloro-4-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37968-69-7 | |

| Record name | 2-Chloro-4-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-ethynylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Chloro 4 Ethynylpyrimidine

Precursor-Based Synthetic Routes

The most common and efficient syntheses of 2-chloro-4-ethynylpyrimidine begin with appropriately substituted pyrimidine (B1678525) precursors. The manipulation of dichloropyrimidine derivatives is a cornerstone of this approach, allowing for sequential and controlled introduction of the desired functional groups.

Synthesis from Dichloropyrimidine Derivatives

2,4-Dichloropyrimidine (B19661) serves as a readily available and highly versatile starting material for the synthesis of this compound. digitellinc.comnih.gov The two chlorine atoms at the C2 and C4 positions exhibit different levels of reactivity, which can be exploited to selectively introduce the ethynyl (B1212043) group at the C4 position. google.comacs.org

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. researchgate.net This reaction is frequently employed for the synthesis of this compound from 2,4-dichloropyrimidine. nih.gov The reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst. researchgate.net

Research has shown that the Sonogashira reaction on 2,4-dichloropyrimidine proceeds with a strong preference for substitution at the C4 position. google.comnih.gov A typical procedure involves reacting 2,4-dichloropyrimidine with a protected alkyne, such as trimethylsilylacetylene (B32187), in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), a copper salt like copper(I) iodide (CuI), and a base like triethylamine (B128534) (Et₃N) in a suitable solvent such as tetrahydrofuran (B95107) (THF). nih.gov The reaction mixture is often heated to reflux to ensure completion. nih.gov This regioselective coupling yields the desired 2-chloro-4-((trimethylsilyl)ethynyl)pyrimidine, which can then be deprotected to give the final product. google.comnih.gov

Table 1: Representative Conditions for Sonogashira Coupling of 2,4-Dichloropyrimidine

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2,4-Dichloropyrimidine | google.comnih.gov |

| Alkyne Source | Trimethylsilylacetylene | nih.gov |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | nih.gov |

| Copper Co-catalyst | CuI | researchgate.netnih.gov |

| Ligand | Triphenylphosphine (PPh₃) | nih.gov |

| Base | Triethylamine (Et₃N) | nih.gov |

| Solvent | Tetrahydrofuran (THF) | nih.gov |

| Temperature | Reflux | nih.gov |

The functionalization of 2,4-dichloropyrimidine can also be achieved through nucleophilic aromatic substitution (SNAr) reactions. wuxiapptec.com In this context, the chlorine atoms on the pyrimidine ring are displaced by nucleophiles. The chloro group at the 4-position is generally more reactive and susceptible to nucleophilic attack than the one at the 2-position. google.comkoreascience.kr This differential reactivity is a key principle in the synthesis of substituted pyrimidines. digitellinc.com

While direct nucleophilic substitution with an acetylide anion to form the C-ethynyl bond is not the primary method for creating this compound, understanding the principles of SNAr is crucial for sequential functionalization strategies. For instance, a synthetic route could involve a Sonogashira coupling at the more reactive C4 position first, followed by a nucleophilic substitution at the remaining C2 chloro group. nih.gov The reactivity order (C4 > C2) generally holds for a wide range of nucleophiles, including amines. google.comnih.gov

The regioselectivity of reactions involving 2,4-dichloropyrimidine is a well-studied and critical aspect of its chemistry. For both Sonogashira couplings and nucleophilic aromatic substitutions, the reaction preferentially occurs at the C4 position. nih.govgoogle.comacs.org

Several factors contribute to this selectivity:

Electronic Effects : Quantum mechanics calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger lobe at the C4 position compared to the C2 position. wuxiapptec.com This indicates that C4 is the more electrophilic site and thus more susceptible to nucleophilic attack or the oxidative addition step in palladium-catalyzed coupling reactions. wuxiapptec.com

Steric Effects : While generally less influential than electronic effects in this system, steric hindrance can play a role, particularly if bulky substituents are present on the pyrimidine ring. wuxiapptec.com

Reaction Type : While Suzuki couplings also show a strong preference for the C4 position, Sonogashira reactions have been noted to have slightly less difference in reactivity between the C2 and C4 positions, though C4 remains favored. acs.org

This predictable regioselectivity allows for the synthesis of 2-chloro-4-substituted pyrimidines as the major product with high purity. google.comnih.gov

Table 2: Regioselectivity in Reactions of 2,4-Dichloropyrimidine

| Reaction Type | More Reactive Position | Reason | Source |

|---|---|---|---|

| Sonogashira Coupling | C4 | Electronic effects (LUMO distribution) | google.comacs.orgwuxiapptec.com |

| Nucleophilic Aromatic Substitution (SNAr) | C4 | Electronic effects (LUMO distribution) | google.comwuxiapptec.comkoreascience.kr |

| Suzuki Coupling | C4 | Electronic effects | nih.govacs.org |

Utilization of Nucleophilic-Attack-Protected Acetylenes

To achieve high yields and prevent side reactions during the Sonogashira coupling, protected forms of acetylene (B1199291) are often used. google.com Specifically, acetylenes with a protecting group on one end, such as a trialkylsilyl group, are employed. google.com These are referred to as "nucleophilic-attack-protected acetylenes" because the bulky silyl (B83357) group (e.g., trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS)) sterically and electronically shields the terminal alkyne proton, preventing undesired reactions. google.comnih.govcore.ac.uk

The use of (trimethylsilyl)acetylene in the Sonogashira reaction with 2,4-dichloropyrimidine has been shown to give the desired 2-chloro-4-((trimethylsilyl)ethynyl)pyrimidine with good regioselectivity and in excellent yields, reported to be around 87%. google.com Following the coupling reaction, the silyl protecting group is easily removed under mild conditions, such as treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base, to yield the terminal alkyne, this compound. nih.gov

Advanced Synthetic Techniques

While the Sonogashira coupling is a robust and established method, research continues to refine the synthesis of substituted pyrimidines. Advanced techniques often focus on improving efficiency, reducing reaction times, and simplifying procedures. The use of microwave irradiation has been shown to accelerate Suzuki coupling reactions of 2,4-dichloropyrimidines, offering short reaction times and requiring extremely low catalyst loading. researchgate.net Furthermore, the development of one-pot, regioselective double Suzuki couplings has been explored to quickly synthesize diarylated pyrimidines, highlighting the ongoing efforts to streamline these multi-step processes. nih.gov While not yet specifically detailed for this compound, these advanced methodologies represent the direction of future synthetic strategies for this class of compounds.

Multi-Step Synthetic Sequences

The predominant and most thoroughly documented method for synthesizing this compound is a multi-step sequence commencing with 2,4-dichloropyrimidine. This strategy leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the 4-position is more susceptible to nucleophilic substitution and cross-coupling reactions compared to the one at the 2-position. google.com

A key transformation in this sequence is the Sonogashira cross-coupling reaction. libretexts.orggold-chemistry.org This reaction couples the 2,4-dichloropyrimidine with a protected alkyne, typically trimethylsilylacetylene (TMSA), to selectively form 2-chloro-4-((trimethylsilyl)ethynyl)pyrimidine. google.comdovepress.com The use of a protecting group on the acetylene, such as the trimethylsilyl (TMS) group, is crucial to prevent side reactions and ensure the desired coupling occurs. google.com

The reaction is typically catalyzed by a palladium(0) complex, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a copper(I) co-catalyst like copper(I) iodide. libretexts.orgdovepress.com An amine base, for instance triethylamine, is used to neutralize the hydrogen halide formed during the reaction. dovepress.com

Following the successful coupling, the TMS protecting group is removed under mild basic conditions, such as with potassium carbonate or fluoride salts, to yield the final product, this compound. rsc.org

Table 1: Representative Multi-Step Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1. Sonogashira Coupling | 2,4-Dichloropyrimidine, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, Reflux | 2-Chloro-4-((trimethylsilyl)ethynyl)pyrimidine |

| 2. Deprotection | 2-Chloro-4-((trimethylsilyl)ethynyl)pyrimidine | K₂CO₃, Methanol | This compound |

This table presents a generalized protocol based on typical Sonogashira coupling and deprotection reactions.

Research has shown that this sequential functionalization provides good regioselectivity and high yields, making it a reliable method for producing this compound on a laboratory scale. google.com

One-Pot Synthesis Strategies

While multi-step syntheses are well-established, the development of one-pot strategies is a continuous goal in chemical synthesis to improve efficiency by reducing the number of work-up and purification steps. In the context of this compound derivatives, one-pot procedures have been successfully employed. For instance, the synthesis of meridianins, which are marine alkaloids, has been achieved through a one-pot indolization reaction involving 2-amino-4-ethynylpyrimidine, a close derivative of the target compound. encyclopedia.pubnih.gov

These strategies often involve a cascade of reactions where the product of one step immediately becomes the substrate for the next within the same reaction vessel. While a direct one-pot synthesis of this compound from simple precursors is not widely reported, the successful application of such methods for its derivatives underscores the potential for developing more streamlined syntheses for this important intermediate. encyclopedia.pubnih.gov

Atom-Economical Processes in Derivative Synthesis

The principles of atom economy, a cornerstone of green chemistry, are increasingly being applied to the synthesis of complex molecules derived from this compound. benthamdirect.com Atom economy emphasizes the maximization of the incorporation of all materials used in the process into the final product. benthamdirect.com

A prime example of an atom-economical reaction involving this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. This reaction is used to synthesize 1,2,3-triazole derivatives from the ethynyl group of the pyrimidine and an organic azide (B81097). dovepress.com

This cycloaddition is highly efficient and atom-economical as all atoms from both the alkyne (on the pyrimidine) and the azide are incorporated into the resulting triazole ring, with no byproducts formed. dovepress.com

Table 2: Atom-Economical Synthesis of a Triazole Derivative

| Reaction Type | Reactants | Catalyst System | Product Type | Atom Economy |

| Azide-Alkyne Cycloaddition | This compound, Alkyl Azide | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | 2-Chloro-4-(1,2,3-triazol-4-yl)pyrimidine | High (approaching 100%) |

This table illustrates the application of an atom-economical reaction using this compound as a starting material.

Furthermore, the use of multicomponent reactions (MCRs) in the synthesis of pyrimidine derivatives represents another strategy to enhance atom economy. tandfonline.comresearchgate.netsharif.edu MCRs combine three or more reactants in a single operation to form a product that contains significant portions of all the reactants. researchgate.net The development of such processes for derivatives of this compound is an active area of research aimed at producing complex molecules in a more sustainable and efficient manner. benthamdirect.com

Chemical Reactivity and Derivatization of 2 Chloro 4 Ethynylpyrimidine

Transformations Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a range of addition and transformation reactions.

Oxidation Reactions to 1,2-Diketones

The oxidation of the terminal alkyne in 2-Chloro-4-ethynylpyrimidine to a 1,2-diketone represents a valuable transformation, yielding a highly reactive α-dicarbonyl species. While direct oxidation of the alkyne is challenging, a two-step process involving hydration followed by oxidation of the resulting ketone is a more common strategy. Alternatively, direct oxidation methods for alkynes have been developed.

Potassium permanganate (B83412) (KMnO₄) can be employed for the oxidation of alkynes. Under neutral conditions, KMnO₄ can convert alkynes to 1,2-diketones, although over-oxidation to carboxylic acids can be a competing reaction. masterorganicchemistry.comquora.com

Ruthenium tetroxide (RuO₄), often used in catalytic amounts with a co-oxidant like sodium periodate, is a powerful oxidizing agent capable of converting internal alkynes to 1,2-diketones. wikipedia.orgnih.gov For terminal alkynes such as in this compound, this method can lead to the formation of a carboxylic acid and carbon dioxide. masterorganicchemistry.com

Ozonolysis is another method for the oxidative cleavage of alkynes. Depending on the workup conditions, ozonolysis of internal alkynes can yield 1,2-diketones or carboxylic acids. wikipedia.orgaakash.ac.inbyjus.com For terminal alkynes, this reaction typically leads to the formation of a carboxylic acid and CO₂. masterorganicchemistry.com

Table 1: General Methods for Oxidation of Alkynes to 1,2-Diketones

| Oxidizing Agent | Typical Conditions | Product from Internal Alkyne | Product from Terminal Alkyne |

|---|---|---|---|

| KMnO₄ | Neutral, aqueous | 1,2-Diketone | Carboxylic acid + CO₂ masterorganicchemistry.com |

| RuO₄ (catalytic) | NaIO₄, CH₃CN/H₂O/CCl₄ | 1,2-Diketone wikipedia.org | Carboxylic acid + CO₂ masterorganicchemistry.com |

| O₃ | 1. O₃, CH₂Cl₂, -78 °C; 2. Reductive or oxidative workup | 1,2-Diketone or Carboxylic acids wikipedia.orgaakash.ac.in | Carboxylic acid + CO₂ masterorganicchemistry.com |

Cycloaddition Reactions, including Copper-Catalyzed Alkyne-Azide Click Chemistry

The ethynyl group of this compound is an excellent substrate for cycloaddition reactions, most notably the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgnih.gov This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles. The reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). nih.gov This transformation is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

The CuAAC reaction with this compound would proceed as follows:

Table 2: Representative Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

| Alkyne | Azide | Catalyst System | Product |

|---|---|---|---|

| This compound | Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate | 1-(Benzyl)-4-(2-chloro-4-pyrimidinyl)-1H-1,2,3-triazole |

Thermal Annulation Reactions with Nitrosoarenes

A significant application of this compound is its use in the synthesis of meridianin analogues. nih.govresearchgate.net Meridianins are a class of marine alkaloids with potential as kinase inhibitors. The core indole (B1671886) structure of these compounds can be constructed through a thermal annulation reaction between this compound and a substituted nitrosoarene. nih.gov This reaction provides a direct and atom-economical route to these biologically active molecules. nih.gov The process involves the reaction of the ethynylpyrimidine with a nitrosoarene at elevated temperatures to yield the corresponding 3-(pyrimidin-4-yl)indole derivative.

Table 3: Synthesis of Meridianin Analogues via Thermal Annulation

| This compound | Nitrosoarene | Product |

|---|---|---|

| This compound | Nitrosobenzene | 2-Chloro-4-(1H-indol-3-yl)pyrimidine |

| This compound | 1-Bromo-4-nitrosobenzene | 4-(5-Bromo-1H-indol-3-yl)-2-chloropyrimidine |

Transformations Involving the Chloro Substituent

The chlorine atom at the C2 position of the pyrimidine (B1678525) ring is a good leaving group, making this position susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom can be readily displaced by a variety of nucleophiles, particularly primary and secondary amines. researchgate.net These reactions are often carried out at elevated temperatures and can be facilitated by microwave irradiation. The reactivity of 2-chloropyrimidine (B141910) is generally high, allowing for the synthesis of a diverse range of 2-substituted pyrimidine derivatives. researchgate.net

Table 4: Nucleophilic Aromatic Substitution of 2-Chloropyrimidines with Amines

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Chloropyrimidine | Morpholine | H₂O, KF, 80 °C | 2-(Morpholino)pyrimidine | 80% researchgate.net |

| 2-Chloropyrimidine | Piperidine | H₂O, KF, 80 °C | 2-(Piperidino)pyrimidine | 70% researchgate.net |

| 2-Chloropyrimidine | Aniline | H₂O, KF, 80 °C | N-Phenylpyrimidin-2-amine | 81% researchgate.net |

Palladium-Mediated Cross-Coupling Reactions

The chloro substituent at the C2 position of this compound can also participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-pyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This method is widely used for the formation of C-C bonds and allows for the introduction of aryl and heteroaryl substituents at the C2 position. For dichloropyrimidines, the reaction often occurs with high regioselectivity at the more reactive C4 position, however, with appropriate catalyst and ligand systems, coupling at the C2 position can be achieved. mdpi.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between the chloro-pyrimidine and a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This reaction provides a route to unsymmetrical di-alkynyl pyrimidines or to introduce further functionalized alkyne moieties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of C-N bonds and serves as an alternative to classical nucleophilic aromatic substitution for the introduction of amino groups. wikipedia.orgnih.govacsgcipr.orgbeilstein-journals.org It involves the coupling of the chloro-pyrimidine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is particularly useful for the formation of C-N bonds with less nucleophilic amines.

Table 5: Palladium-Mediated Cross-Coupling Reactions of Chloro-Heterocycles

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | 2,4-Dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-4-phenylpyrimidine mdpi.com |

| Sonogashira | 2,4-Dichloroquinoline | Phenylacetylene | Pd/C, CuI, PPh₃ | 2-(Phenylethynyl)-4-chloroquinoline beilstein-journals.org |

| Buchwald-Hartwig | 2-Chloropyrazine | Aniline | Pd₂(dba)₃, XPhos, NaOtBu | N-Phenylpyrazin-2-amine |

Diversification Strategies for Analog Libraries

The structural framework of this compound offers two primary, chemically distinct handles for molecular diversification: the chloro group at the C2 position and the ethynyl substituent at the C4 position. This dual reactivity allows for the systematic and combinatorial generation of analog libraries, which are crucial in medicinal chemistry for exploring structure-activity relationships (SAR). The diversification strategies typically involve well-established, high-yielding reactions that are amenable to parallel synthesis and high-throughput screening. Key approaches include palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and cycloaddition reactions.

The chloro atom at the C2 position of the pyrimidine ring is susceptible to displacement through various palladium-catalyzed cross-coupling reactions. These methods are foundational for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents. For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl and heteroaryl moieties. In the context of dichloropyrimidines, regioselective coupling is often observed, with the C4 position being generally more reactive. mdpi.commdpi.com However, with a single chloro group at C2, this position becomes the primary site for such transformations. Similarly, the Sonogashira coupling can be employed to introduce substituted alkynes, further expanding the structural diversity. researchgate.netrsc.org

Another significant strategy for modifying the C2 position is through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by a variety of nucleophiles. While the C4 position in di-substituted pyrimidines is often more reactive towards nucleophiles, the C2-chloro group in this compound can still be effectively displaced, particularly with the use of microwave irradiation to enhance reaction rates. mdpi.comnih.gov This approach is commonly used to introduce amine, ether, and thioether functionalities. rsc.orgresearchgate.netchemrxiv.org

The ethynyl group at the C4 position provides a versatile platform for diversification, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and regioselective, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. pk.edu.plresearchgate.net The mild reaction conditions and tolerance of a wide range of functional groups make it an ideal method for the late-stage functionalization of molecules and the creation of large, diverse libraries. thermofisher.com

The following interactive data tables summarize the expected outcomes of these diversification strategies when applied to this compound with a selection of representative reactants.

Table 1: Diversification of the C2-Position via Suzuki-Miyaura Coupling

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 2-Phenyl-4-ethynylpyrimidine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 2-(4-Methoxyphenyl)-4-ethynylpyrimidine |

| 3 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 2-MeTHF | 2-(Pyridin-3-yl)-4-ethynylpyrimidine |

| 4 | Thiophene-2-boronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 2-(Thiophen-2-yl)-4-ethynylpyrimidine |

Table 2: Diversification of the C2-Position via Nucleophilic Aromatic Substitution

| Entry | Nucleophile | Conditions | Expected Product |

| 1 | Morpholine | Microwave, 120-140 °C | 4-(4-Ethynylpyrimidin-2-yl)morpholine |

| 2 | Aniline | Heat, base (e.g., Et₃N) | N-Phenyl-4-ethynylpyrimidin-2-amine |

| 3 | Sodium methoxide | Room temperature | 4-Ethynyl-2-methoxypyrimidine |

| 4 | Sodium thiophenoxide | DMF, room temperature | 4-Ethynyl-2-(phenylthio)pyrimidine |

Table 3: Diversification of the C4-Position via CuAAC (Click Chemistry)

| Entry | Azide | Catalyst | Solvent | Expected Product |

| 1 | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 2-Chloro-4-(1-benzyl-1H-1,2,3-triazol-4-yl)pyrimidine |

| 2 | Azidoacetic acid ethyl ester | CuI | THF | Ethyl 2-(4-(2-chloropyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)acetate |

| 3 | 1-Azido-4-fluorobenzene | [Cu(MeCN)₄]PF₆ | CH₂Cl₂ | 2-Chloro-4-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)pyrimidine |

| 4 | 3-Azidopropan-1-ol | Cu(OAc)₂ | Methanol | 3-(4-(2-Chloropyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol |

These strategies can also be employed in a sequential manner to achieve di-substitution, thereby generating highly complex and diverse molecular libraries from the simple this compound scaffold.

Applications in Medicinal Chemistry and Drug Discovery

Development of Pyrimidine-Based Imidazole (B134444) Derivatives

The fusion of pyrimidine (B1678525) and imidazole rings has led to the discovery of compounds with a wide range of biological activities. While direct synthesis of pyrimidinyl-substituted imidazoles from 2-Chloro-4-ethynylpyrimidine is not extensively documented in publicly available literature, established synthetic methodologies for similar compounds suggest plausible routes.

Synthesis of Pyrimidinyl-Substituted Imidazole Compounds

The synthesis of pyrimidinyl-substituted imidazole compounds can be approached through several established organic chemistry reactions. A plausible synthetic strategy could involve the Sonogashira coupling of the terminal alkyne in this compound with an appropriate coupling partner, followed by a cyclization reaction to form the imidazole ring.

Alternatively, the ethynyl (B1212043) group could first be transformed into a functional group that facilitates imidazole ring formation. For instance, hydration of the alkyne would yield a methyl ketone, which can then react with a suitable reagent to form the imidazole ring. Another approach involves the reaction of the chloropyrimidine with a pre-formed imidazole derivative through nucleophilic substitution.

A general synthetic scheme could involve the following steps:

Modification of the Ethynyl Group: The ethynyl group of this compound could be reacted to introduce functionalities that are precursors to the imidazole ring.

Ring Formation: A cyclization reaction using reagents such as ammonia and an aldehyde could then be employed to construct the imidazole ring.

Functionalization: The chloro group on the pyrimidine ring offers a site for further modification to introduce various substituents, allowing for the exploration of structure-activity relationships.

Structure-Activity Relationship Studies of Derived Imidazoles

The biological activity of pyrimidinyl-substituted imidazoles is highly dependent on the nature and position of substituents on both the pyrimidine and imidazole rings. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds.

Key areas of SAR exploration would include:

Substitution at the 2-position of the pyrimidine ring: The chloro group can be replaced with various amines, alkoxy groups, or other functionalities to modulate the electronic properties and binding interactions of the molecule.

Substitution on the imidazole ring: The substituents on the imidazole nitrogen and carbon atoms can influence the compound's polarity, solubility, and interactions with biological targets.

Linker between the pyrimidine and imidazole rings: If the imidazole ring is not directly fused to the pyrimidine, the nature and length of the linker can significantly impact the compound's conformational flexibility and biological activity.

Systematic modification of these positions and evaluation of the resulting compounds' biological activity would provide valuable insights for the rational design of more potent and selective therapeutic agents.

Design and Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling and are frequently dysregulated in diseases such as cancer. The pyrimidine scaffold is a well-established core structure for the design of kinase inhibitors. This compound has been utilized as a key intermediate in the synthesis of potent kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs).

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are essential for cell cycle progression, and their aberrant activity is a hallmark of many cancers. The development of CDK inhibitors is a promising strategy for cancer therapy.

In a notable study, this compound was a starting material for the synthesis of a series of 2-anilino-4-triazolpyrimidine derivatives designed as CDK4 inhibitors nih.gov. The synthesis involved a click chemistry reaction between the ethynyl group of a this compound derivative and an alkyl azide (B81097) to form a triazole ring. Subsequent nucleophilic substitution of the 2-chloro group with various anilines yielded the final CDK inhibitors.

Table 1: Examples of 2-Anilino-4-triazolpyrimidine Derivatives as CDK4 Inhibitors

| Compound | R1 (on triazole) | R2 (on aniline) | CDK4 IC50 (nM) |

|---|---|---|---|

| 6a | Methyl | H | 62.04 |

| 6b | Ethyl | H | 8.50 |

| 6c | Propyl | H | 18.25 |

| 6d | Isopropyl | H | 25.17 |

The structure-activity relationship studies of these compounds revealed that the nature of the alkyl substituent on the triazole ring significantly influences their CDK4 inhibitory activity, with the ethyl-substituted compound 6b showing the highest potency.

Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones. HDAC inhibitors have emerged as a promising class of anticancer agents. The pyrimidine scaffold has also been incorporated into the design of HDAC inhibitors.

While the direct synthesis of HDAC inhibitors solely from this compound is not the primary focus of the available literature, the development of dual CDK/HDAC inhibitors highlights the utility of this starting material in accessing compounds with HDAC inhibitory activity.

Dual CDK/HDAC Inhibitors

The simultaneous inhibition of both CDKs and HDACs is an attractive therapeutic strategy to overcome drug resistance and enhance anticancer efficacy. Researchers have successfully designed and synthesized dual CDK4/HDAC inhibitors by incorporating HDAC pharmacophores into the 2-anilino-4-triazolpyrimidine scaffold derived from this compound nih.gov.

This was achieved by introducing a hydroxamic acid or an o-aminoaniline moiety, known zinc-binding groups for HDAC inhibition, onto the aniline portion of the CDK inhibitor. The general synthetic approach involved the initial synthesis of the 2-anilino-4-triazolpyrimidine core, followed by the attachment of the HDAC inhibitory warhead.

Table 2: Representative Dual CDK4/HDAC Inhibitors

| Compound | R1 (on triazole) | Linker and ZBG (on aniline) | CDK4 IC50 (nM) | HDAC1 IC50 (nM) |

|---|---|---|---|---|

| 11k | Propyl | -(CH2)5-CONHOH | 23.59 | 61.11 |

| 11l | Isopropyl | -(CH2)5-CONHOH | 30.12 | 10.74 |

| 12f | Propyl | -p-C6H4-NH2 | >1000 | 1.83 |

These dual inhibitors exhibited potent inhibitory activity against both CDK4 and HDAC1. For instance, compound 11k showed nanomolar potency against both targets nih.gov. These findings underscore the value of this compound as a versatile starting material for the development of multi-targeted anticancer agents.

Antiviral Agent Development

The pyrimidine core is a fundamental component of nucleosides, making it a key target for the development of antiviral drugs that interfere with viral replication. The introduction of an ethynyl group at the 4-position of the pyrimidine ring has been a particularly fruitful strategy in the quest for potent antiviral agents.

The global HIV/AIDS pandemic has driven extensive research into the development of effective antiretroviral therapies. Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are a cornerstone of combination antiretroviral therapy (cART). These drugs are analogues of natural nucleosides that, once incorporated into the growing viral DNA chain by the HIV reverse transcriptase, cause chain termination, thus halting viral replication.

In the search for more potent and less toxic NRTIs, researchers have synthesized novel 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogues. Among these, compounds incorporating a modified pyrimidine base have shown significant promise. For instance, the thymine analogue 1b and the cytosine analogue 2 have demonstrated potent anti-HIV-1 activity with IC50 values of 86 nM and 1.34 nM, respectively. Notably, compound 2 was found to be 35 times more potent than the established NRTI, zidovudine (AZT), against wild-type HIV-1. Furthermore, it maintained its nanomolar antiviral activity against NRTI-resistant viral strains.

| Compound | Target | IC50 (nM) |

| 1b | HIV-1 | 86 |

| 2 | HIV-1 | 1.34 |

| Zidovudine (AZT) | HIV-1 | ~47 nM |

Building on the success of modified nucleosides, a series of 4'-ethynyl (4'-E)-2'-deoxynucleosides have been designed and synthesized. These compounds have exhibited potent activity against a broad spectrum of HIV strains, including various laboratory and clinical isolates of HIV-1 and HIV-2.

Several purine and pyrimidine analogues within this series have demonstrated remarkable potency. For example, 4'-E-2'-deoxycytidine (4'-E-dC ), 4'-E-2'-deoxyadenosine (4'-E-dA ), 4'-E-2'-deoxyribofuranosyl-2,6-diaminopurine (4'-E-dDAP ), and 4'-E-2'-deoxyguanosine (4'-E-dG ) have been shown to block HIV-1 replication with 50% effective concentrations (EC50) in the range of 0.0003 to 0.01 µM in vitro. Importantly, these compounds displayed favorable cellular toxicity profiles. A significant advantage of these 4'-E analogues is their ability to suppress the replication of various drug-resistant HIV-1 clones.

Antimalarial and Antiprotozoal Research

Malaria and other protozoal diseases continue to pose a significant global health burden. The emergence of drug-resistant strains of parasites necessitates the development of new therapeutic agents. Pyrimidine-based compounds have been investigated for their potential in this area.

While direct studies on this compound in this context are limited, research into related substituted pyrimidine derivatives has shown promise. A series of highly substituted pyrazole and pyrimidine derivatives have been synthesized and evaluated for their antiplasmodial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, as well as their antileishmanial properties against Leishmania tropica and Leishmania infantum promastigotes nih.gov. Certain 3-phenyl-4-cyano pyrazoles derived from a common synthetic route showed micromolar activity against all tested protozoal species nih.gov. This suggests that the broader class of substituted pyrimidines warrants further investigation in the search for novel antiprotozoal agents.

Antitubercular Investigations

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB has made the discovery of new antitubercular drugs a critical priority.

The pyrimidine scaffold is present in several compounds that have entered clinical trials for TB. While specific research on this compound in TB is not extensively documented, the antimycobacterial potential of the broader pyrimidine class is recognized. For instance, new 2-ethylthio-4-methylaminoquinazoline derivatives have been shown to inhibit two subunits of cytochrome bc1 in Mycobacterium tuberculosis nih.gov. Additionally, 2,4-disubstituted pyridine derivatives have demonstrated effectiveness against intracellular and biofilm-forming tubercle bacilli frontiersin.org. These findings highlight the potential of pyrimidine-containing structures in the development of novel antitubercular agents.

Pharmacophore Design and Optimization

The this compound molecule serves as a foundational scaffold for pharmacophore design and optimization. dovepress.com A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates due to its ability to form key interactions, such as hydrogen bonds, with biological targets. nih.govnih.gov

In the design of the aforementioned CDK4/HDAC dual inhibitors, the N-phenylpyrimidin-2-amine core, derived from a this compound precursor, served as the CDK4-inhibiting pharmacophore. dovepress.com The optimization strategy involved a rational design approach where known HDAC-inhibiting pharmacophores (such as hydroxylamine or o-diaminoaniline) were incorporated into the 2-anilino-4-triazolpyrimidine structure. nih.govdovepress.com This hybridization aimed to create a single molecule capable of acting on multiple cancer-related targets, which can lead to enhanced anti-tumor potency and potentially overcome drug resistance. nih.gov This strategic combination and optimization of pharmacophores is a key process in modern drug discovery, for which versatile building blocks like this compound are essential.

Applications in Advanced Materials and Supramolecular Chemistry

Molecular Building Blocks for Aggregate Structures

Information regarding the use of 2-Chloro-4-ethynylpyrimidine as a molecular building block for creating specific aggregate structures is not available in the surveyed literature.

Formation of Porous Coordination Polymers

There is no specific information in the available literature detailing the use of this compound in the formation of porous coordination polymers.

Role in Metal-Organic Frameworks (MOFs)

The specific role and application of this compound in the synthesis or function of Metal-Organic Frameworks (MOFs) are not described in the currently accessible scientific research.

Advanced Characterization and Computational Studies

Spectroscopic Analysis Methodologies for Derivatives

Spectroscopic techniques are fundamental in confirming the identity and purity of synthesized 2-Chloro-4-ethynylpyrimidine derivatives. These methods probe the interaction of molecules with electromagnetic radiation, yielding detailed information about their chemical structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of pyrimidine (B1678525) derivatives in solution. mdpi.com Both ¹H and ¹³C NMR provide distinct information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govmdpi.com

In ¹H NMR spectra of pyrimidine derivatives, the protons on the pyrimidine ring typically appear as doublets or triplets in the downfield region. mdpi.com For a compound like this compound, the ethynyl (B1212043) proton would resonate as a singlet, while the pyrimidine ring protons would show characteristic splitting patterns. mdpi.com For example, in related 2-amino-4-chloro-pyrimidine derivatives, the pyrimidine protons appear as an AB quartet. nih.gov

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom in the molecule. nih.govresearchgate.net The carbons of the pyrimidine ring have characteristic chemical shifts, and the sp-hybridized carbons of the ethynyl group would be readily identifiable in their typical spectral region. nih.gov The presence of substituents can cause shifts in the NMR spectra, a phenomenon that can be explained by hindered rotation or the formation of intramolecular hydrogen bonds in certain derivatives. mdpi.com

Table 1: Typical NMR Chemical Shifts for Pyrimidine Derivatives

| Nucleus | Type of Atom | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Pyrimidine Ring Protons | 6.0 - 8.0 | Appears as doublets or multiplets depending on substitution nih.govmdpi.com |

| ¹H | Ethynyl Proton (-C≡C-H) | 2.0 - 3.5 | Typically a singlet |

| ¹³C | Pyrimidine Ring Carbons | 90 - 170 | Specific shifts depend on the position and nature of substituents nih.gov |

Note: The exact chemical shifts for this compound would require experimental determination but can be estimated from data on similar compounds.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govnih.gov For this compound derivatives, the FT-IR spectrum would display characteristic absorption bands corresponding to the various bonds within the molecule.

Key vibrational modes include the C-H stretching of the aromatic pyrimidine ring, the sharp C≡C stretching of the alkyne group, and the C-Cl stretching vibration. asianpubs.org The pyrimidine ring itself has several characteristic stretching and bending vibrations. asianpubs.org For instance, in 2-amino-4-chloro-pyrimidine derivatives, characteristic bands are observed for N-H stretching, aromatic C-H stretching, and aromatic C=N and C=C stretching. nih.gov The analysis of these vibrational frequencies provides a molecular fingerprint, confirming the presence of the core structure and its functional groups. mdpi.com

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. nih.gov

For this compound, the symmetric stretching vibration of the C≡C bond would be expected to produce a strong signal in the FT-Raman spectrum. Similarly, the symmetric breathing modes of the pyrimidine ring are often more prominent in Raman than in IR spectra. researchgate.net Comparing experimental FT-IR and FT-Raman spectra with theoretical calculations from methods like Density Functional Theory (DFT) can lead to a more complete assignment of the vibrational modes. nih.govnih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Alkyne) | ~3300 | ~3300 | Strong (IR), Medium (Raman) |

| C-H Stretch (Pyrimidine) | 3100 - 3000 | 3100 - 3000 | Medium |

| C≡C Stretch (Alkyne) | 2100 - 2260 | 2100 - 2260 | Medium (IR), Strong (Raman) |

| C=N, C=C Stretch (Ring) | 1650 - 1400 | 1650 - 1400 | Strong |

Note: These are approximate ranges and the actual frequencies can be influenced by the molecular environment.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact mass and elemental composition. researchgate.net High-resolution mass spectrometry (HRMS) techniques, often coupled with liquid chromatography (LC) systems like UPLC, are invaluable for characterizing pyrimidine derivatives. mdpi.comnih.gov

Instruments such as the UPLC-QToF (Quadrupole Time-of-Flight) provide high precision in identifying and quantifying pyrimidine metabolites and their synthetic analogs. creative-proteomics.comresearchgate.net Electrospray ionization (ESI) is a common soft ionization technique used for these analyses, which typically generates the protonated molecular ion [M+H]⁺. mdpi.com The high mass accuracy of TOF analyzers allows for the unambiguous determination of the elemental formula from the measured mass. creative-proteomics.comnih.gov This is crucial for confirming the successful synthesis of the target compound and identifying any byproducts. mdpi.comnih.gov

Table 3: Mass Spectrometry Techniques for Pyrimidine Derivative Analysis

| Technique | Ionization Method | Mass Analyzer | Application |

|---|---|---|---|

| UPLC-QToF MS | ESI | Quadrupole, Time-of-Flight | High-resolution mass determination, formula confirmation, metabolite identification creative-proteomics.comresearchgate.net |

| LC-MS/MS | ESI | Triple Quadrupole (QqQ) | Targeted quantification, structural elucidation via fragmentation nih.govnih.gov |

Crystallographic Analysis

While spectroscopic methods provide data on molecular structure and connectivity, crystallographic analysis offers a definitive, three-dimensional view of the molecule in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement, bond lengths, and bond angles of a crystalline compound. researchgate.netjocpr.com For pyrimidine derivatives, this technique provides unequivocal structural proof and insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com

Studies on related pyrimidine and ethynylpyrimidine compounds have successfully employed X-ray crystallography to confirm their proposed structures. mdpi.comresearchgate.net The data obtained, including unit cell dimensions, space group, and atomic coordinates, are crucial for understanding the solid-state properties of the material. jocpr.commdpi.com For this compound, a successful crystallographic analysis would precisely define the geometry of the pyrimidine ring, the linearity of the ethynyl group, and the orientation of the chloro substituent. mdpi.com

Table 4: Key Parameters from X-ray Diffraction Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the basic repeating unit of the crystal jocpr.com |

| Atomic Coordinates (x, y, z) | Precise position of each atom in the unit cell |

| Bond Lengths & Angles | Geometric details of the molecular structure |

Analysis of Molecular Geometry and Planarity

The molecular structure of this compound is characterized by the fusion of a planar pyrimidine ring and a linear ethynyl group. The pyrimidine ring, an aromatic heterocycle, is inherently planar due to the sp² hybridization of its carbon and nitrogen atoms. The ethynyl group (–C≡CH) is linear. Computational studies on related pyrimidine derivatives, such as 2-chloro-5-methyl pyrimidine and 2,4-dichloro-5-methyl pyrimidine, have been performed using Density Functional Theory (DFT) to determine their optimized geometries. researchgate.net These studies confirm the planarity of the pyrimidine core.

DFT calculations, typically employing methods like B3LYP with a basis set such as 6-311++G(d,p), are used to predict specific geometric parameters. researchgate.net For this compound, such calculations would provide precise bond lengths, bond angles, and dihedral angles. Distortions from the ideal hexagonal geometry of the ring can occur due to the electronic effects of the substituents—the chloro group and the ethynyl group. nanobioletters.com The C-Cl bond length and the bond lengths within the pyrimidine ring and the ethynyl group are key parameters determined in these geometric optimizations. nanobioletters.com

| Parameter | Typical Value (from related structures) | Significance |

|---|---|---|

| C-N Bond Length (in ring) | ~1.34 Å | Indicates aromatic character of the pyrimidine ring. |

| C-C Bond Length (in ring) | ~1.39 Å | Consistent with sp²-sp² carbon bonds in an aromatic system. |

| C-Cl Bond Length | ~1.74 Å | Reflects the covalent bond between carbon and chlorine. |

| C≡C Bond Length | ~1.20 Å | Characteristic of a carbon-carbon triple bond. |

| Ring Bond Angles | ~120° | Typical for sp² hybridized atoms in a hexagonal ring, with slight variations due to heteroatoms and substituents. nanobioletters.com |

Intermolecular Interactions: Hydrogen Bonding and Supramolecular Architecture

The molecular structure of this compound allows for various intermolecular interactions that dictate its supramolecular architecture in the solid state. The most significant of these are hydrogen bonds. The nitrogen atoms of the pyrimidine ring are lone pair donors and can act as hydrogen bond acceptors. mdpi.com Studies on similar pyrimidine-containing compounds have shown the prevalence of intermolecular hydrogen bonding in their crystal structures. researchgate.netmdpi.com

In this compound, the terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor, potentially forming C–H···N interactions with the nitrogen atoms of neighboring molecules. Additionally, the hydrogen atoms on the pyrimidine ring could participate in weak C–H···Cl or C–H···N interactions. These hydrogen bonds can link molecules into extended chains, sheets, or more complex three-dimensional networks, defining the crystal packing. mdpi.com The study of related 2-aminopyrimidines confirms that N–H···N bridges are a constant and crucial contributor to their solid-state structures. mdpi.com The formation of specific, directional hydrogen bonds like these plays a structure-directing role in building supramolecular assemblies. mdpi.com

| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Structure |

|---|---|---|---|

| Hydrogen Bond | Ethynyl C-H | Pyrimidine N | Formation of primary structural motifs (e.g., chains, dimers). |

| Hydrogen Bond | Ring C-H | Pyrimidine N / Cl | Stabilization of the crystal packing. |

| Halogen Bond | C-Cl | Pyrimidine N | Directional interaction contributing to the overall architecture. |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Face-to-face or offset stacking of aromatic rings, contributing to crystal stability. |

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method extensively used to investigate the structural and electronic properties of pyrimidine derivatives. nih.govmdpi.com For this compound, DFT calculations, commonly using the B3LYP functional with a basis set like 6-311G(d,p) or 6-311++G(d,p), can be employed to perform a full geometry optimization in the gas phase. nih.govrsc.org

These calculations yield the lowest energy conformation of the molecule and provide detailed information on bond lengths, bond angles, and dihedral angles. nanobioletters.com Furthermore, DFT is used to compute vibrational frequencies, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure. researchgate.net The theory also allows for the calculation of various electronic properties, including frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. mdpi.com

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational tool used to visualize the charge distribution within a molecule and identify its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, highlighting regions prone to electrophilic and nucleophilic attack. researchgate.netchemrxiv.org

For this compound, an MEP analysis would reveal the electron-rich and electron-poor regions.

Negative Potential (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. They are expected to be concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the chlorine atom, indicating their role as hydrogen bond acceptors. researchgate.net

Positive Potential (Blue): These electron-deficient regions are susceptible to nucleophilic attack. The most positive potential is anticipated around the hydrogen atoms, particularly the acidic hydrogen of the ethynyl group. chemrxiv.org

The MEP map provides valuable insights into intermolecular interactions, particularly hydrogen bonding, and helps predict how the molecule will interact with other chemical species. mdpi.com

Studies on Non-Linear Optical (NLO) Behavior and Hyperpolarizability

Materials with significant non-linear optical (NLO) properties are important for applications in optoelectronics and photonics. nih.govsemanticscholar.org Pyrimidine derivatives are of interest for NLO applications due to the π-deficient, electron-withdrawing nature of the pyrimidine core, which is ideal for creating push-pull molecular systems. nih.gov

The NLO response of a molecule is related to its polarizability (α) and hyperpolarizability (β and γ). fonlo.org Computational methods, particularly DFT, are used to calculate these properties for molecules like this compound. rsc.orgresearchgate.net The presence of the π-conjugated system, involving the pyrimidine ring and the ethynyl group, suggests that this compound may exhibit NLO behavior. Calculations of the dipole moment (μ), first-order hyperpolarizability (β), and second-order hyperpolarizability (γ) can quantify this potential. nih.govfonlo.org A large hyperpolarizability value indicates a strong NLO response, making the material a candidate for applications such as frequency conversion of light. researchgate.net

Thermodynamic Property Calculations

Theoretical calculations based on DFT can be used to predict the thermodynamic properties of this compound at different temperatures. researchgate.net Following the geometry optimization and vibrational frequency calculations, statistical thermodynamics can be applied to determine key thermodynamic functions. nanobioletters.com

These properties are derived from the vibrational analysis and include zero-point vibrational energy (ZPVE), thermal energy, heat capacity (Cv), and entropy (S). researchgate.net The relationship between these properties and temperature can be established, providing a deeper understanding of the molecule's stability and behavior under varying thermal conditions. This information is valuable for predicting the outcomes of chemical reactions and for process optimization.

| Thermodynamic Property | Description | Typical Units |

|---|---|---|

| Zero-Point Vibrational Energy (ZPVE) | The lowest possible energy a molecule can possess, even at absolute zero temperature, due to vibrational motion. | kcal/mol or kJ/mol |

| Thermal Energy (E) | The total internal energy of the molecule at a given temperature. | kcal/mol or kJ/mol |

| Heat Capacity at Constant Volume (Cv) | The amount of heat required to raise the temperature of the substance by one degree at a constant volume. | cal/mol·K |

| Entropy (S) | A measure of the randomness or disorder of the molecular system. | cal/mol·K |

Patents and Intellectual Property in 2 Chloro 4 Ethynylpyrimidine Research

Patent Landscape Analysis of Synthesis Methods

The synthesis of substituted pyrimidines, including 2-chloro-4-ethynylpyrimidine, is a critical area of patent activity. The reactivity of the chlorine atoms on the pyrimidine (B1678525) ring presents challenges in achieving regioselectivity, often leading to mixtures of isomers and byproducts. This difficulty in separation and purification can significantly lower the yield and quality of the desired product.

A key challenge in the synthesis of 2,4-disubstituted pyrimidines is the similar reactivity of the C-2 and C-4 positions to nucleophilic substitution. justia.com While reactions with 2,4-dichloropyrimidine (B19661) tend to favor substitution at the C-4 position, the formation of product mixtures is common, complicating the isolation of the pure desired compound. justia.com To address this, alternative starting materials like 2-methylthio-4-pyrimidines have been explored, though this introduces additional steps to the synthesis. justia.com

Patented methods often focus on achieving high regioselectivity to avoid the formation of unwanted isomers. google.com For instance, one patented approach for preparing 2-chloro-4-substituted pyrimidine compounds involves a two-step process starting from a 2-methylthio-4-chloropyrimidine compound. google.com This method is designed to prevent the formation of 4-chloro-2-substituted pyrimidine and 2,4-disubstituted pyrimidine byproducts, thereby increasing the product yield and simplifying purification. google.com

Another patented method describes the synthesis of 4-chloro-2-methyl pyrimidine, a related compound, by reacting 2-methyl-4-hydroxy pyrimidine with phosphorus oxychloride in the presence of an organic base. google.com This process is noted for its short reaction time, high yield, and use of less toxic materials, contributing to a more environmentally friendly production method. google.com

The table below summarizes some patented synthetic approaches for related chloropyrimidine compounds, highlighting the diversity of strategies employed to overcome common synthetic hurdles.

| Patent ID | Key Innovation | Starting Materials | Target Compound Class |

| CN103554036B | High regioselectivity by avoiding direct substitution on a dichlorinated pyrimidine. google.com | 2-methylthio-4-chloropyrimidine compounds. google.com | 2-chloro-4-substituted pyrimidines. google.com |

| CN110372602A | A more environmentally friendly process with high yield. google.com | 2-methyl-4-hydroxy pyrimidine, phosphorus oxychloride. google.com | 4-chloro-2-methyl pyrimidine. google.com |

| US6870053B2 | A process for producing intermediates for 9-substituted-2-aminopurines. google.com | 2,5-diamino-4,6-dihydroxypyrimidine. google.com | 2,5-diamino-4,6-dichloropyrimidine. google.com |

Patented Applications in Pharmaceutical Intermediates and Drug Development

The pyrimidine scaffold is a cornerstone in the development of a vast array of therapeutic agents. mdpi.com Consequently, this compound and its analogs are valuable intermediates in the synthesis of numerous biologically active molecules. The presence of the chloro and ethynyl (B1212043) groups provides reactive handles for further chemical modifications, making it a versatile starting material for drug discovery programs. google.com

Patents frequently claim the use of chloropyrimidine derivatives in the synthesis of drugs for a wide range of diseases, including cancer, viral infections, and inflammatory conditions. mdpi.comnih.gov For example, pyrimidine derivatives are integral to the development of kinase inhibitors, which are a major class of anticancer drugs. unifiedpatents.com

The following table details some patented applications of related chloro-substituted pyrimidines as pharmaceutical intermediates.

| Patent/Application | Therapeutic Area | Role of Chloropyrimidine |

| CN101845045A | Cancer | Intermediate in the synthesis of Dasatinib, a kinase inhibitor. unifiedpatents.com |

| US11104650B2 | Tuberculosis | Intermediate in the preparation of Delamanid, an anti-tuberculosis drug. justia.com |

| WO2007006926A2 | Inflammatory Diseases | Intermediate for novel 2,4-dianilinopyrimidine derivatives as IKK inhibitors. google.com |

Intellectual Property on Novel Derivatives and Their Uses

Beyond its role as an intermediate, the modification of the this compound core has led to the discovery of novel derivatives with direct therapeutic potential. The intellectual property in this area is focused on the composition of matter of these new chemical entities and their specific applications in treating diseases.

The development of novel derivatives often involves the strategic replacement of the chlorine atom or addition to the ethynyl group to interact with specific biological targets. For instance, novel 2-chloro-4-anilino-quinazoline derivatives have been synthesized and patented as dual inhibitors of EGFR and VEGFR-2, both of which are important targets in cancer therapy. nih.gov Similarly, novel 7-chloro-(4-thioalkylquinoline) derivatives have shown antiproliferative activity by inducing apoptosis and damaging DNA/RNA in cancer cells. mdpi.com

The broad biological activities of pyrimidine-based compounds have led to extensive patenting of new derivatives. These patents cover a wide range of therapeutic applications, from anticancer agents to treatments for infectious diseases and neurological disorders. mdpi.commdpi.com The versatility of the pyrimidine scaffold allows for the generation of large libraries of compounds, which can be screened for activity against various biological targets.

The table below provides examples of patented novel derivatives based on a chloro-pyrimidine or related heterocyclic core and their claimed uses.

| Patent/Publication | Derivative Class | Claimed Therapeutic Use |

| Novel 2-chloro-4-anilino-quinazoline derivatives | Quinazolines | Dual EGFR and VEGFR-2 inhibitors for cancer therapy. nih.gov |

| Novel 7-Chloro-(4-thioalkylquinoline) Derivatives | Thioalkylquinolines | Antiproliferative agents for cancer treatment. mdpi.com |

| Novel 1,2,4-Oxadiazole Derivatives | Oxadiazoles | Broad spectrum of biological activities, including anticancer. mdpi.com |

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-Chloro-4-ethynylpyrimidine in laboratory settings?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, safety goggles) and conduct reactions in a fume hood to minimize inhalation risks .

- Avoid skin contact by using sealed containers and dedicated equipment to prevent cross-contamination .

- Segregate waste into halogenated and non-halogenated categories, and collaborate with certified waste management services for disposal .

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of this compound?

- Methodological Answer :

- Step 1 : Start with a pyrimidine precursor (e.g., 4-hydroxypyrimidine) and perform chlorination using POCl₃ or PCl₅ under anhydrous conditions .

- Step 2 : Introduce the ethynyl group via Sonogashira coupling with a terminal alkyne, using Pd catalysts (e.g., Pd(PPh₃)₄) and CuI as a co-catalyst .

- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity using HPLC (>98%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR (e.g., δ ~7.5 ppm for pyrimidine protons, δ ~80 ppm for ethynyl carbons) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 169.03) .

- Elemental Analysis : Ensure stoichiometric consistency (e.g., C: 49.1%, H: 2.4%, N: 16.3%, Cl: 21.0%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental observations in the reactivity of this compound?

- Methodological Answer :

- Comparative Analysis : Cross-validate DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) with experimental kinetic data (e.g., reaction rates under varying temperatures) .

- Error Source Identification : Check for solvation effects or implicit solvent models that may mismatch experimental conditions (e.g., DMF vs. THF) .

- Experimental Replication : Repeat reactions with controlled parameters (e.g., inert atmosphere, trace O₂/H₂O exclusion) to isolate variables .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Tuning : Use Pd-XPhos complexes to enhance selectivity for C4-ethynyl over C2-chloro sites .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the ethynyl group, while non-polar solvents (toluene) stabilize halogen bonding .

- Additive Screening : Introduce KI or Cs₂CO₃ to modulate electronic effects and suppress side reactions .

Q. How can structural modifications of this compound enhance its utility as a biochemical probe?

- Methodological Answer :

- Functional Group Addition : Introduce fluorophores (e.g., BODIPY) via click chemistry for imaging studies .

- Bioisosteric Replacement : Substitute chlorine with trifluoromethyl groups to improve metabolic stability while retaining binding affinity .

- Crystallographic Studies : Co-crystallize with target enzymes (e.g., kinases) to map binding interactions and guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro